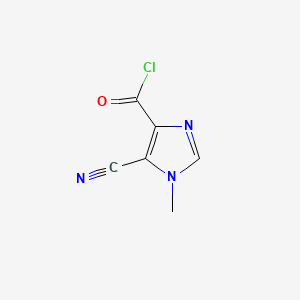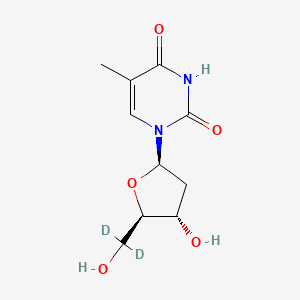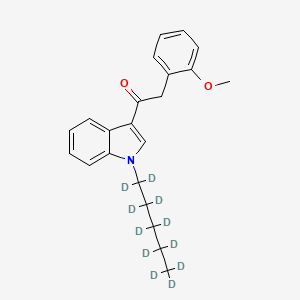
3-Hydroxy Xylazine
Vue d'ensemble
Description
La 3-Hydroxyxylazine est un dérivé hydroxylé de la xylazine, un composé principalement utilisé comme sédatif et analgésique vétérinaire. La xylazine elle-même est un agoniste des récepteurs alpha-2 adrénergiques, ce qui signifie qu’elle mime l’action de la noradrénaline dans le système nerveux central, conduisant à la sédation, à la relaxation musculaire et à l’analgésie . L’hydroxylation en position trois de la molécule de xylazine introduit des propriétés chimiques supplémentaires qui peuvent influencer son comportement pharmacologique et chimique.
Applications De Recherche Scientifique
3-Hydroxy Xylazine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a tool in neurobiology research.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and sedation.
Industry: Utilized in the development of new veterinary drugs and as a reference compound in analytical chemistry.
Mécanisme D'action
Le mécanisme d’action de la 3-Hydroxyxylazine implique son interaction avec les récepteurs alpha-2 adrénergiques du système nerveux central. En se liant à ces récepteurs, elle inhibe la libération de noradrénaline et de dopamine, conduisant à la sédation, à la relaxation musculaire et à l’analgésie . Le groupe hydroxyle peut également influencer son affinité de liaison et sa pharmacocinétique, modifiant potentiellement sa durée d’action et sa puissance.
Composés similaires :
Xylazine : Le composé parent, largement utilisé en médecine vétérinaire.
4-Hydroxyxylazine : Un autre dérivé hydroxylé avec des propriétés similaires.
Clonidine : Un analogue structurel ayant une activité agoniste similaire des récepteurs alpha-2 adrénergiques.
Comparaison :
Xylazine vs. 3-Hydroxyxylazine : L’ajout du groupe hydroxyle dans la 3-Hydroxyxylazine peut améliorer sa solubilité et modifier son profil pharmacocinétique.
3-Hydroxyxylazine vs. 4-Hydroxyxylazine : La position du groupe hydroxyle peut influencer la réactivité chimique et l’activité biologique du composé.
3-Hydroxyxylazine vs. Clonidine : Bien que les deux composés agissent sur les récepteurs alpha-2 adrénergiques, leurs différences structurelles entraînent des variations dans leurs effets pharmacologiques et leurs applications thérapeutiques.
Analyse Biochimique
Biochemical Properties
3-Hydroxy Xylazine plays a significant role in biochemical reactions, particularly through its interaction with alpha-2 adrenergic receptors. These receptors are G-protein coupled receptors that modulate various physiological processes, including neurotransmitter release and vascular tone. This compound binds to these receptors, leading to the inhibition of norepinephrine release, which in turn affects the sympathetic nervous system . Additionally, this compound interacts with enzymes involved in its metabolism, such as cytochrome P450 enzymes, which facilitate its biotransformation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it modulates neurotransmitter release by inhibiting norepinephrine release, leading to sedative and muscle-relaxant effects . In other cell types, such as vascular smooth muscle cells, this compound induces vasoconstriction by activating alpha-2 adrenergic receptors, which results in decreased cyclic adenosine monophosphate levels . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of G-protein coupled receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to alpha-2 adrenergic receptors, which are linked to Gi-proteins. Upon binding, this compound inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate levels . This reduction in cyclic adenosine monophosphate results in the inhibition of norepinephrine release from sympathetic nerve terminals . Additionally, this compound may interact with other biomolecules, such as enzymes involved in its metabolism, further influencing its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained sedative and muscle-relaxant effects, although the compound’s efficacy may diminish over time due to metabolic degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound induces mild sedation and muscle relaxation, while higher doses can lead to profound sedation and potential adverse effects, such as hypotension and bradycardia . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired pharmacological effects . Toxic effects at high doses include severe cardiovascular depression and respiratory distress .
Metabolic Pathways
This compound is metabolized primarily through the action of cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . The primary metabolic pathways involve hydroxylation and subsequent conjugation reactions, leading to the formation of glucuronide and sulfate conjugates . These metabolic processes influence the compound’s pharmacokinetics and overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its cellular uptake and distribution . The compound’s localization and accumulation within specific tissues are influenced by its affinity for alpha-2 adrenergic receptors and its interactions with transport proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and endoplasmic reticulum . The compound may also localize to specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism . Post-translational modifications and targeting signals play a role in directing this compound to these specific compartments, influencing its activity and function .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse de la 3-Hydroxyxylazine implique généralement l’hydroxylation de la xylazine. Cela peut être réalisé par différentes réactions chimiques, notamment :
Hydroxylation à l’aide d’agents oxydants : Des agents oxydants courants tels que le peroxyde d’hydrogène ou les peracides peuvent être utilisés pour introduire le groupe hydroxyle à la position souhaitée.
Hydroxylation catalytique : Des catalyseurs métalliques de transition comme le palladium ou le platine peuvent faciliter le processus d’hydroxylation dans des conditions contrôlées.
Méthodes de production industrielle : La production industrielle de la 3-Hydroxyxylazine impliquerait probablement des processus d’hydroxylation à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela peut inclure :
Réacteurs à écoulement continu : Pour maintenir des conditions de réaction constantes et améliorer l’efficacité.
Techniques de purification : Comme la cristallisation ou la chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions : La 3-Hydroxyxylazine peut subir diverses réactions chimiques, notamment :
Oxydation : Une oxydation supplémentaire peut conduire à la formation de cétones ou d’acides carboxyliques.
Réduction : Les réactions de réduction peuvent convertir le groupe hydroxyle en un atome d’hydrogène, le ramenant à la xylazine.
Substitution : Le groupe hydroxyle peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.
Nucléophiles : Halogénures, amines, thiols.
Principaux produits :
Produits d’oxydation : Cétones, acides carboxyliques.
Produits de réduction : Xylazine.
Produits de substitution : Différents dérivés de la xylazine substituée.
4. Applications de la recherche scientifique
La 3-Hydroxyxylazine a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Utilisée comme réactif en synthèse organique pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies de synthèse.
Biologie : Étudiée pour ses effets sur les processus cellulaires et son potentiel en tant qu’outil de recherche en neurobiologie.
Médecine : Explorée pour ses effets thérapeutiques potentiels, en particulier dans la gestion de la douleur et la sédation.
Industrie : Utilisée dans le développement de nouveaux médicaments vétérinaires et comme composé de référence en chimie analytique.
Comparaison Avec Des Composés Similaires
Xylazine: The parent compound, used widely in veterinary medicine.
4-Hydroxy Xylazine: Another hydroxylated derivative with similar properties.
Clonidine: A structural analog with similar alpha-2 adrenergic receptor agonist activity.
Comparison:
Xylazine vs. 3-Hydroxy Xylazine: The addition of the hydroxyl group in this compound may enhance its solubility and alter its pharmacokinetic profile.
This compound vs. 4-Hydroxy Xylazine: The position of the hydroxyl group can influence the compound’s chemical reactivity and biological activity.
This compound vs. Clonidine: While both compounds act on alpha-2 adrenergic receptors, their structural differences lead to variations in their pharmacological effects and therapeutic applications.
Propriétés
IUPAC Name |
3-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)-2,4-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-8-4-5-10(15)9(2)11(8)14-12-13-6-3-7-16-12/h4-5,15H,3,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZCKOLZFUXBBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)NC2=NCCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857865 | |
| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145356-33-8 | |
| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145356-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy Xylazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAK69KM5TB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![D-[2-13C]Threose](/img/structure/B584009.png)
![D-[4-13C]Threose](/img/structure/B584011.png)


![[3'-13C]Thymidine](/img/structure/B584016.png)



![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)
![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)
